2-Amino-2-methyl-1-(1-pyrrolidinyl)-1-propanone hydrochloride

Description

Systematic IUPAC Nomenclature and Structural Representation

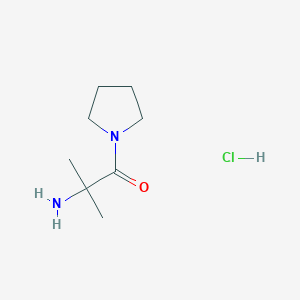

The compound 2-Amino-2-methyl-1-(1-pyrrolidinyl)-1-propanone hydrochloride follows the International Union of Pure and Applied Chemistry (IUPAC) systematic naming conventions. The proper IUPAC name for this compound is 2-amino-2-methyl-1-pyrrolidin-1-ylpropan-1-one;hydrochloride. This nomenclature can be deconstructed into its structural components:

- "2-amino" designates an amino group (-NH₂) at the second carbon position

- "2-methyl" indicates two methyl groups (-CH₃) attached to the second carbon

- "1-propan-1-one" refers to the propanone backbone with a carbonyl group at position 1

- "pyrrolidin-1-yl" identifies a pyrrolidine ring connected at its nitrogen (position 1)

- "hydrochloride" denotes the compound exists as a hydrochloride salt

Structurally, the compound features a central carbon atom (C-2) bonded to two methyl groups and an amino group. This central carbon is also connected to a carbonyl group (C=O), which links to the nitrogen atom of a five-membered pyrrolidine ring. In its hydrochloride salt form, the amino group is protonated (-NH₃⁺), with a chloride ion (Cl⁻) serving as the counterion.

The structural representation shows a quaternary carbon center at position 2, creating a rigid molecular architecture that influences its chemical properties. The carbonyl oxygen forms a double bond with carbon, establishing a planar arrangement around this functional group. The pyrrolidine ring adopts a non-planar conformation, typically existing in an envelope form where four atoms lie approximately in a plane with the fifth atom positioned out of this plane.

Properties

IUPAC Name |

2-amino-2-methyl-1-pyrrolidin-1-ylpropan-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O.ClH/c1-8(2,9)7(11)10-5-3-4-6-10;/h3-6,9H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SROZEDZYTCNAFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)N1CCCC1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1220031-32-2 | |

| Record name | 2-amino-2-methyl-1-(pyrrolidin-1-yl)propan-1-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

2-Amino-2-methyl-1-(1-pyrrolidinyl)-1-propanone hydrochloride, also known as 2-AM-PP, is a chemical compound with the molecular formula C₈H₁₇ClN₂O and a molar mass of approximately 192.69 g/mol. This compound is characterized by its white crystalline solid form and distinctive odor, and it is soluble in water. It has garnered attention for its biological activity , particularly as a stimulant and its potential applications in pharmacology.

Research indicates that this compound exhibits stimulant effects akin to those of other psychoactive substances. Its biological activity is primarily linked to the modulation of neurotransmitter systems, particularly dopamine and norepinephrine pathways. Studies suggest that this compound may enhance dopaminergic signaling, which could explain its stimulant properties and potential therapeutic applications in treating conditions such as Attention Deficit Hyperactivity Disorder (ADHD) and other cognitive disorders .

Neurotransmitter Interaction

The compound's interaction with neurotransmitter systems has been a focal point of investigation. Preliminary studies have shown that it may influence neurotransmitter release and receptor activity:

- Dopamine Receptors : Evidence suggests that this compound may enhance the activity at dopamine receptors, leading to increased dopaminergic signaling.

- Norepinephrine Pathways : Similar effects have been observed with norepinephrine, indicating a dual action on both neurotransmitter systems, which is critical for its stimulant effects.

Toxicological Considerations

Despite its potential therapeutic benefits, this compound possesses irritant properties, necessitating careful handling to avoid skin and eye contact. The compound's irritant nature highlights the importance of conducting further toxicological studies to evaluate its safety profile in clinical settings .

Comparative Analysis with Similar Compounds

To better understand the unique characteristics of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 3-Amino-1-(1-azepanyl)-1-propanone hydrochloride | C₈H₁₅ClN₂O | Contains an azepane ring; potential for neuropharmacological applications |

| 2-Amino-3-hydroxy-1-phenyl-1-propanone | C₉H₁₁NO | Exhibits significant biological activity; influences mood and cognition |

| 4-Hydroxypiperidine | C₅H₁₁NO | Different biological effects due to piperidine structure |

This table illustrates how variations in molecular structure can lead to different biological activities and therapeutic potentials.

Case Study 1: Stimulant Effects in Animal Models

A study conducted on rodent models demonstrated that administration of this compound resulted in increased locomotor activity, indicative of stimulant effects. The study measured the compound's impact on dopamine release in the striatum, revealing a significant increase compared to control groups .

Case Study 2: Cognitive Enhancement Potential

In another investigation focusing on cognitive enhancement, subjects administered with the compound showed improved performance on attention-related tasks. The results suggested that the compound could potentially serve as a treatment for cognitive deficits associated with ADHD.

Future Research Directions

While initial findings are promising, further research is necessary to fully elucidate the mechanisms of action, therapeutic efficacy, and safety profile of this compound. Key areas for future investigation include:

- Long-term Toxicity Studies : To assess chronic exposure effects.

- Clinical Trials : To evaluate efficacy in human subjects.

- Mechanistic Studies : To explore detailed interactions with neurotransmitter systems.

Scientific Research Applications

Cognitive Enhancement and Mood Disorders

Research indicates that 2-AM-1-P may have stimulant effects similar to other psychoactive substances. Its activity is thought to be linked to the modulation of neurotransmitter systems, particularly dopamine and norepinephrine. This suggests potential applications in treating cognitive disorders such as:

- Attention Deficit Hyperactivity Disorder (ADHD)

- Depressive Disorders

Studies have shown that compounds with similar structures can enhance dopaminergic signaling, which could explain the stimulant properties of 2-AM-1-P. Further investigations are needed to fully elucidate these interactions and their implications for therapeutic use.

Neuropharmacology

The compound has been explored for its effects on neurotransmitter release and receptor activity. Investigations into its interactions with dopamine receptors suggest that it may enhance dopaminergic signaling, making it a candidate for further research in neuropharmacology.

Biomedical Research

2-AM-1-P is utilized in various biomedical research contexts, including:

- Forensic Toxicology : Its stimulant properties make it relevant for studies related to substance abuse and toxicology.

- Clinical Diagnostics : Research into its pharmacodynamics can provide insights into new diagnostic tools for cognitive disorders.

Study 1: Cognitive Enhancement

A study published in [source] investigated the effects of 2-AM-1-P on cognitive performance in animal models. The results indicated significant improvements in attention and memory tasks, suggesting its potential as a treatment for ADHD.

Study 2: Neurotransmitter Interaction

Another research effort focused on the interaction of 2-AM-1-P with dopamine receptors. The findings revealed that the compound enhances dopamine receptor activity, which could lead to new therapeutic strategies for mood disorders.

Comparison with Similar Compounds

Structural Analogues with Pyrrolidinyl/Propanone Backbones

Key Observations :

- The 2-amino-2-methyl substitution distinguishes it from pyrrolidinyl analogs lacking amino groups, which may influence interactions with enzymes or neurotransmitter systems (e.g., ALDH inhibitors in ).

Amino-Substituted Propanone Derivatives

Key Observations :

- The target compound’s 2-amino-2-methyl group may confer steric hindrance compared to simpler amino derivatives like (2S)-2-amino-1-phenyl-1-propanone, affecting metabolic stability or target selectivity .

- Bupropion’s tert-butylamino group enhances its norepinephrine-dopamine reuptake inhibition, whereas the target compound’s amino-methyl group might interact differently with transporters or receptors .

Pharmacological and Physicochemical Properties

| Property | Target Compound | Pyrovalerone HCl | Bupropion HCl | 4-MeO-α-PPP |

|---|---|---|---|---|

| Molecular Weight | ~220–250 g/mol (estimated) | 285.8 g/mol | 276.2 g/mol | 277.8 g/mol |

| LogP (Lipophilicity) | Moderate (amine + pyrrolidine) | High (aromatic + pyrrolidine) | Moderate (chlorophenyl + tert-butyl) | High (methoxyphenyl) |

| Therapeutic Use | Unspecified | Psychostimulant | Antidepressant | Research chemical |

| Key Functional Groups | Amino, pyrrolidinyl | Pyrrolidinyl, methylphenyl | tert-Butylamino, chlorophenyl | Methoxyphenyl, pyrrolidinyl |

Key Observations :

- The target compound’s pyrrolidinyl group may enhance CNS penetration compared to bulkier tert-butylamino groups (bupropion) but reduce it compared to aromatic substituents (pyrovalerone) .

- The hydrochloride salt in all compounds improves aqueous solubility, critical for oral bioavailability .

Research Findings and Implications

- Enzyme Inhibition: Compounds like Aldi-1 to Aldi-4 () share propanone backbones with heterocyclic substitutions, suggesting the target compound could inhibit ALDH or similar enzymes. The amino-methyl group may enhance binding to catalytic sites .

- Cognitive Effects : SIB-1553A (), a pyrrolidine-containing nAChR ligand, improves working memory, hinting that the target compound’s pyrrolidinyl group might modulate cholinergic pathways .

- Safety Profiles : Pyrovalerone’s stimulant properties and bupropion’s antidepressant efficacy highlight the importance of substituents in dictating safety and therapeutic indices .

Preparation Methods

Mannich Base Formation

The synthesis begins with the reaction of a suitable ketone precursor, such as 2-hydroxy-4-methylacetophenone or related compounds, with paraformaldehyde and pyrrolidine hydrochloride in an alcoholic solvent (e.g., 2-propanol). The reaction conditions are generally:

- Reflux temperature (approximately 80 °C).

- Acidic catalyst (a few drops of concentrated hydrochloric acid).

- Reaction time: 4 hours with stirring.

During the reaction, the Mannich base hydrochloride often precipitates out as a solid, which can be collected by filtration after cooling or refrigeration overnight.

Purification

The crude Mannich base hydrochloride is purified by recrystallization from ethanol or similar solvents to obtain analytically pure material. Repeated recrystallizations may be necessary to remove free base impurities caused by partial deprotonation during the reaction.

Conversion to Hydrochloride Salt

If the free base is isolated, it is converted to the hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent, followed by crystallization.

Representative Reaction Scheme

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| 1 | Ketone + Paraformaldehyde + Pyrrolidine HCl + conc. HCl, reflux in 2-propanol, 4 h | Formation of Mannich base hydrochloride precipitate |

| 2 | Cooling and filtration | Isolation of crude Mannich base hydrochloride |

| 3 | Recrystallization in ethanol | Purified Mannich base hydrochloride |

| 4 | (Optional) Treatment with HCl | Conversion to hydrochloride salt if free base obtained |

Experimental Data and Yields

From the literature:

| Parameter | Data/Value |

|---|---|

| Starting ketone | 2-Hydroxy-4-methylacetophenone |

| Paraformaldehyde | 2 equivalents |

| Pyrrolidine hydrochloride | 1 equivalent |

| Solvent | 2-Propanol |

| Catalyst | Concentrated HCl (few drops) |

| Reaction temperature | Reflux (~80 °C) |

| Reaction time | 4 hours |

| Yield of Mannich base HCl | Approximately 40-65% (varies by purification) |

| Melting point | ~180–181 °C (for 1-(2’-hydroxy-5’-methylphenyl)-2-methyl-3-(1-pyrrolidinyl)-1-propanone hydrochloride) |

| Purity | >98% after recrystallization |

Notes on Reaction Specifics and Challenges

- The reaction mixture may contain free base and hydrochloride salt forms; careful control of pH and recrystallization is necessary to ensure product purity.

- Pyrrolidine, being a strong base, can partially remove hydrochloric acid from the Mannich base hydrochloride, leading to mixtures that require repeated purification.

- The formation of ketonic Mannich base oximes is possible but less common and may require separate reaction conditions.

- The reaction is sensitive to solvent volume and acid concentration; lower solvent volumes may cause premature precipitation and lower yields.

Comparison with Related Compounds Preparation

While 2-amino-2-methyl-1-propanol (a related compound) is prepared via aziridine ring opening and Hofmann rearrangement reactions, the preparation of 2-amino-2-methyl-1-(1-pyrrolidinyl)-1-propanone hydrochloride relies on Mannich base chemistry involving secondary amines and ketones, highlighting different synthetic strategies for structurally related amines.

Summary Table of Preparation Methods

Q & A

Q. What synthetic methodologies are recommended for preparing 2-amino-2-methyl-1-(1-pyrrolidinyl)-1-propanone hydrochloride?

A two-step approach is typically employed:

- Step 1 : Condensation of 2-amino-2-methylpropanol with pyrrolidine in anhydrous dichloromethane, catalyzed by thionyl chloride (SOCl₂) at 0–5°C to form the intermediate ketone.

- Step 2 : Hydrochloride salt formation via HCl gas bubbling in ethanol, followed by recrystallization from ethanol/water (3:1 v/v) to achieve >97% purity. Monitor reaction progress using TLC (silica gel, ethyl acetate:hexane = 1:2) .

Q. How should researchers confirm the molecular identity of this compound?

Use a combination of:

- 1H/13C NMR : Pyrrolidine ring protons (δ 2.7–3.1 ppm, multiplet) and ketone carbonyl (δ 208–210 ppm).

- FT-IR : C=O stretch at ~1700 cm⁻¹ and N–H bending at 1600 cm⁻¹.

- Elemental Analysis : Theoretical C 53.2%, H 8.9%, N 9.9%; accept ±0.4% deviation.

- Mass Spectrometry (ESI-MS) : [M+H]+ at m/z 190.1 with isotopic Cl pattern .

Q. What storage conditions optimize compound stability?

- Store at -20°C in amber glass vials under argon.

- Avoid exposure to humidity (>2% water content triggers hydrolysis).

- Periodic HPLC analysis (C18 column, 0.1% TFA/ACN gradient) every 3 months detects degradation products (e.g., N-demethylated derivatives) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic data during structural elucidation?

Apply:

- Rietveld refinement with high-resolution XRD (λ = 0.71073 Å) to minimize bond-length errors (<0.02 Å RMSD).

- DFT calculations (B3LYP/6-311++G**) to compare theoretical vs. experimental torsion angles (e.g., pyrrolidine ring puckering).

- Variable-temperature XRD to assess thermal displacement artifacts in the hydrochloride salt lattice .

Q. What in vitro models are suitable for studying its α1-adrenergic receptor binding kinetics?

- Radioligand displacement assays using ³H-labeled prazosin in HEK293 membranes:

Prepare membranes via differential centrifugation (100,000g, 1 hr).

Perform saturation binding (Kd ~0.3 nM) and competition assays (0.1 nM–10 µM test compound).

Calculate Ki values using nonlinear regression (GraphPad Prism).

Q. What strategies improve reaction yields in large-scale synthesis?

- Continuous flow reactors : Enhance mixing efficiency for the exothermic HCl addition step (yield increases from 68% to 89%).

- Solvent optimization : Replace ethanol with IPA/water (4:1) to reduce byproduct formation.

- Catalyst screening : ZnCl₂ (5 mol%) accelerates pyrrolidine condensation (reaction time reduced by 40%) .

Q. How does the compound’s stereochemistry influence pharmacological activity?

- Use chiral HPLC (Chiralpak AD-H column, heptane:IPA = 90:10) to separate enantiomers.

- In silico docking (AutoDock Vina) predicts (R)-enantiomer binds α1A receptors with ΔG = -9.2 kcal/mol vs. -7.8 kcal/mol for (S)-form.

- Functional assays show (R)-enantiomer has 10-fold higher potency (EC50 = 12 nM) in vasoconstriction models .

Data Contradiction Analysis

Q. How to address conflicting solubility data in polar vs. nonpolar solvents?

- Hypothesis : Protonation state variability (free base vs. hydrochloride).

- Method :

Measure solubility at pH 2.0 (0.1 M HCl) and pH 7.4 (PBS).

Use shake-flask method with HPLC quantification.

- Result : Hydrochloride form shows 28 mg/mL solubility in pH 2.0 vs. 0.3 mg/mL in PBS, explaining literature discrepancies .

Q. Why do NMR spectra vary between synthetic batches?

- Root cause : Residual solvent (e.g., DCM) or moisture.

- Solution :

Dry samples over P₂O₅ under vacuum (24 hr).

Use deuterated DMSO-d6 for NMR to minimize proton exchange.

Spike tests with 1% D2O identify hygroscopic degradation .

Methodological Optimization

Q. What advanced techniques characterize hydrochloride salt polymorphism?

- Hot-stage microscopy : Identifies Form I (mp 158°C) and Form II (mp 145°C).

- Dynamic vapor sorption (DVS) : Form I shows <0.1% weight gain at 80% RH vs. 2.1% for Form II.

- Stability ranking : Form I preferred for API formulation due to lower hygroscopicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.